Cas no 2195350-04-8 (6-fluoro-4-iodo-3-methyl-isoquinoline)

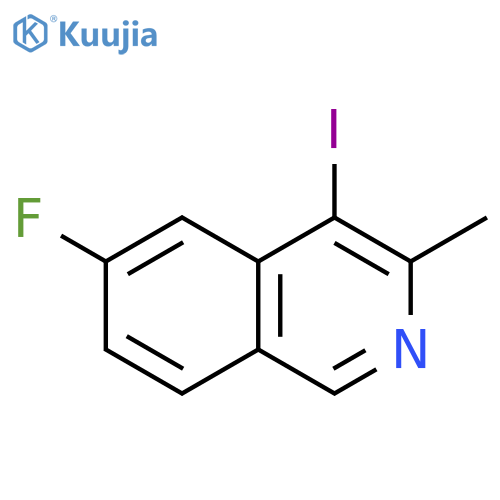

2195350-04-8 structure

商品名:6-fluoro-4-iodo-3-methyl-isoquinoline

CAS番号:2195350-04-8

MF:C10H7FIN

メガワット:287.072158098221

CID:5269096

6-fluoro-4-iodo-3-methyl-isoquinoline 化学的及び物理的性質

名前と識別子

-

- Isoquinoline, 6-fluoro-4-iodo-3-methyl-

- 6-fluoro-4-iodo-3-methyl-isoquinoline

-

- インチ: 1S/C10H7FIN/c1-6-10(12)9-4-8(11)3-2-7(9)5-13-6/h2-5H,1H3

- InChIKey: MVVFLIOBTYGGJV-UHFFFAOYSA-N

- ほほえんだ: C1C2=C(C=C(F)C=C2)C(I)=C(C)N=1

6-fluoro-4-iodo-3-methyl-isoquinoline 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-100MG |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 100MG |

¥ 1,201.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-250MG |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 250MG |

¥ 1,920.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-1G |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 1g |

¥ 4,798.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-500.0mg |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 500.0mg |

¥3198.0000 | 2024-08-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-10G |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 10g |

¥ 23,991.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-1g |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 1g |

¥4794.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-500MG |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 500MG |

¥ 3,201.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-5G |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 5g |

¥ 14,394.00 | 2023-04-03 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-5g |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 5g |

¥14383.0 | 2024-04-22 | |

| NAN JING YAO SHI KE JI GU FEN Co., Ltd. | PBWBD0061-250mg |

6-fluoro-4-iodo-3-methyl-isoquinoline |

2195350-04-8 | 95% | 250mg |

¥1919.0 | 2024-04-22 |

6-fluoro-4-iodo-3-methyl-isoquinoline 関連文献

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

S. M. Wood,F. Castles,S. J. Elston,S. M. Morris RSC Adv., 2016,6, 31919-31924

-

5. Synthesis and properties of rhenium tricarbonyl complex bearing N-fused tetraphenylporphyrin ligand†Motoki Toganoh,Tomoya Ishizuka Chem. Commun., 2004, 2464-2465

2195350-04-8 (6-fluoro-4-iodo-3-methyl-isoquinoline) 関連製品

- 2229343-04-6(4-(but-3-yn-2-yl)-5-methyl-1,2-oxazole)

- 1207033-73-5(N-4-({4-(6-methylpyridazin-3-yl)oxyphenyl}sulfamoyl)phenylacetamide)

- 19742-92-8(3,3'-Dichlorodiphenyl disulfide)

- 1823559-63-2(4-(2,4,6-Trifluorophenyl)-1,3-oxazolidin-2-one)

- 689228-24-8(7-(3-ethoxypropyl)-6-sulfanylidene-2H,5H,6H,7H,8H-1,3dioxolo4,5-gquinazolin-8-one)

- 1171210-43-7(N-[2-(3,5-dimethyl-1H-pyrazol-1-yl)ethyl]-N-(4-ethoxy-1,3-benzothiazol-2-yl)cyclopropanecarboxamide)

- 1226446-44-1(N-methyl-2-({5-phenyl-1-[3-(trifluoromethyl)phenyl]-1H-imidazol-2-yl}sulfanyl)acetamide)

- 1805657-74-2(3-Cyano-5-difluoromethoxy-2-mercaptobenzenesulfonyl chloride)

- 503537-97-1(4-bromooct-1-ene)

- 125802-05-3(1-(2-methoxyphenyl)cyclohexan-1-amine)

推奨される供給者

Amadis Chemical Company Limited

(CAS:2195350-04-8)6-fluoro-4-iodo-3-methyl-isoquinoline

清らかである:99%/99%/99%/99%/99%

はかる:100.0mg/250.0mg/500.0mg/1.0g/5.0g

価格 ($):150.0/240.0/401.0/601.0/1803.0